5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Overview
Description
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 5-methylthiophen-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Pyridine: The thiophene derivative is then coupled with a pyridine precursor through a cross-coupling reaction such as the Suzuki-Miyaura reaction, which uses palladium catalysts and boronic acids.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and reduced thiophene derivatives.
Substitution: Halogenated pyridine derivatives and acylated products.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or interact with nuclear receptors, influencing cell signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienyl)pyridine-3-carboxylic acid: Lacks the methyl group on the thiophene ring, which may affect its reactivity and biological activity.
5-(5-Methylfuran-2-yl)pyridine-3-carboxylic acid: Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
Uniqueness
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a methyl-substituted thiophene ring and a pyridine ring with a carboxylic acid group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-3-10(15-7)8-4-9(11(13)14)6-12-5-8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHOKCGZQBNTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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